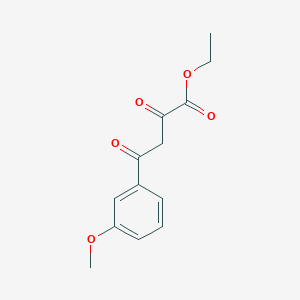
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate
科学的研究の応用
1. Synthesis of Cyclobutene Derivatives
Yavari and Samzadeh‐Kermani (1998) explored the stereoselective synthesis of cyclobutene derivatives from ethyl 4-aryl-2,4-dioxobutanoates. This process, involving a Wittig reaction and ring-opening reactions, produces highly electron-deficient 1,3-dienes, which are significant in organic synthesis (Yavari & Samzadeh‐Kermani, 1998).
2. Route to 3-Alkyl-1-Aryl-1H-Pyrazole-5-Carboxylates
Ashton and Doss (1993) demonstrated a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates using ethyl 2,4-dioxooctanoate. Their study also involved the definitive assignment of structures through NOE difference experiments (Ashton & Doss, 1993).
3. Synthesis of Disease-Modifying Antirheumatic Drugs
Baba et al. (1998) studied the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a potential disease-modifying antirheumatic drug (DMARD). They prepared its metabolites to study their structures and pharmacological properties, noting that one of the metabolites showed an anti-inflammatory effect in an adjuvant arthritic rat model (Baba et al., 1998).
4. Production of Dicyanopyrazine and Biphenyl Carboxylate Derivatives
Moloudi et al. (2018) reported the formation of dicyanopyrazine and biphenyl carboxylate derivatives from ethyl 4-aryl-2,4-dioxobutanoates. These compounds are crucial for the development of new chemical entities (Moloudi et al., 2018).
5. Concise Synthesis of 1H-Pyrazoles
Patel et al. (1991) investigated the synthesis of ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates using ethyl 2,3-dioxobutanoate-2-arylhydrazones. This approach highlights a method for producing pyrazole derivatives, which are important in medicinal chemistry (Patel et al., 1991).
6. Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized compounds using ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates and evaluated their antimicrobial and antioxidant activities. This research contributes to the understanding of new compounds with potential pharmaceutical applications (Raghavendra et al., 2016).
作用機序
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory, neuroprotective, and anti-neuroinflammatory properties .
特性
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKANMABXJIQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

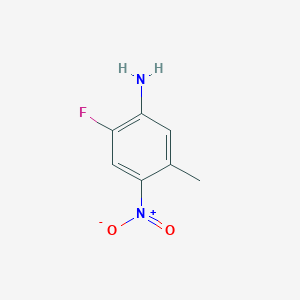
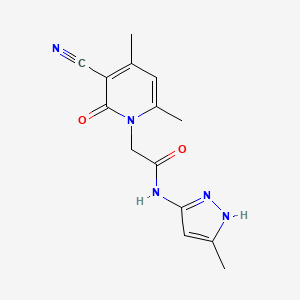
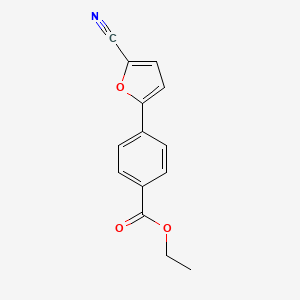
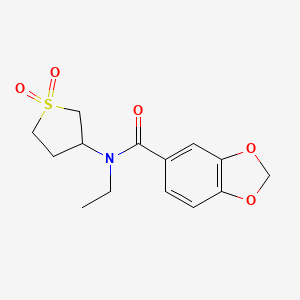
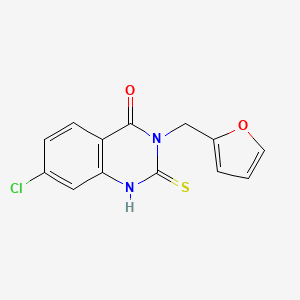
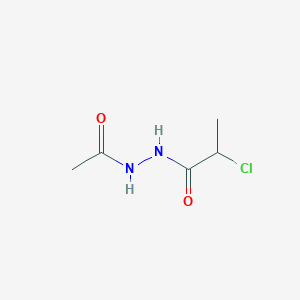
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2848877.png)
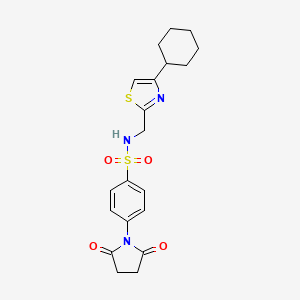
![4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)
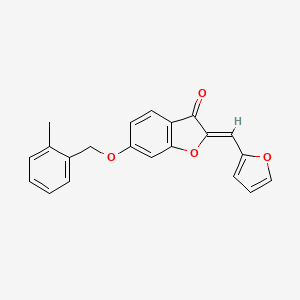

![N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide](/img/structure/B2848883.png)
![5-[5-Chloro-2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2848884.png)
